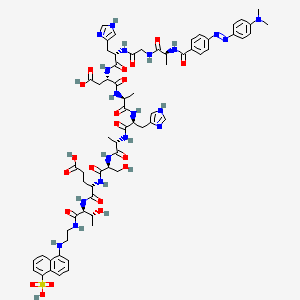

Dabcyl-AGHDAHASET-Edans

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C66H83N19O20S |

|---|---|

Molecular Weight |

1494.5 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[2-[[(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-oxo-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]butan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C66H83N19O20S/c1-34(74-60(96)38-13-15-39(16-14-38)83-84-40-17-19-43(20-18-40)85(5)6)57(93)71-30-53(88)77-48(25-41-28-67-32-72-41)64(100)80-50(27-55(91)92)63(99)76-35(2)58(94)79-49(26-42-29-68-33-73-42)62(98)75-36(3)59(95)81-51(31-86)65(101)78-47(21-22-54(89)90)61(97)82-56(37(4)87)66(102)70-24-23-69-46-11-7-10-45-44(46)9-8-12-52(45)106(103,104)105/h7-20,28-29,32-37,47-51,56,69,86-87H,21-27,30-31H2,1-6H3,(H,67,72)(H,68,73)(H,70,102)(H,71,93)(H,74,96)(H,75,98)(H,76,99)(H,77,88)(H,78,101)(H,79,94)(H,80,100)(H,81,95)(H,82,97)(H,89,90)(H,91,92)(H,103,104,105)/t34-,35-,36-,37+,47-,48-,49-,50-,51-,56-/m0/s1 |

InChI Key |

UGDCNFHRPWMCTG-BKIUMFBWSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CNC=N4)NC(=O)CNC(=O)[C@H](C)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C)O |

Canonical SMILES |

CC(C(C(=O)NCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)CNC(=O)C(C)NC(=O)C5=CC=C(C=C5)N=NC6=CC=C(C=C6)N(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Dabcyl-AGHDAHASET-Edans Fluorescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence mechanism of the Dabcyl-AGHDAHASET-Edans probe. This molecule is a custom-designed fluorogenic substrate that leverages the principle of Förster Resonance Energy Transfer (FRET) to detect specific enzymatic activity. The core of its function lies in the interplay between the Dabcyl quencher, the Edans fluorophore, and the specific peptide sequence, AGHDAHASET, which dictates the probe's selectivity for a particular enzyme.

The Principle of Fluorescence Resonance Energy Transfer (FRET)

The fluorescence of the this compound probe is governed by Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer process between two light-sensitive molecules—a donor fluorophore and an acceptor molecule. In this specific probe, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) serves as the donor fluorophore, and Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) acts as the acceptor, which is a non-fluorescent quencher.[1]

The efficiency of FRET is acutely dependent on the distance between the donor and acceptor, typically occurring over distances of 10-100 Å.[1][2] When Edans and Dabcyl are in close proximity, as they are in the intact peptide, the energy from the excited Edans molecule is transferred to the Dabcyl molecule, which then dissipates this energy as heat rather than light. This results in the quenching of Edans's fluorescence.[1][3]

The key to this probe's utility is the peptide linker, AGHDAHASET. When a specific protease cleaves this peptide sequence, Edans and Dabcyl are separated. This separation disrupts the FRET process, preventing the energy transfer. Consequently, the Edans molecule, upon excitation, can now release its energy as fluorescence, leading to a detectable increase in the emission signal.[4][5] This direct relationship between enzymatic cleavage and fluorescence increase forms the basis of highly sensitive protease assays.[6]

The Role of the AGHDAHASET Peptide Sequence

The specificity of the this compound probe is determined by the amino acid sequence of the peptide linker, AGHDAHASET. This sequence is designed to be a recognition and cleavage site for a specific protease. While the exact enzyme targeting this novel sequence is not explicitly documented in readily available literature, we can predict potential cleavage sites and the class of enzymes that might be responsible using bioinformatics tools.

Based on an analysis using the PeptideCutter tool from ExPASy, several proteases could potentially cleave the AGHDAHASET sequence. The most probable cleavage sites are predicted to be:

-

After Alanine (A) by enzymes like Thermolysin.

-

After Histidine (H) by enzymes like Clostripain (at the C-terminus of Arginine or Lysine, but some promiscuous activity can occur).

-

After Aspartic Acid (D) by Caspases, which have a strong preference for cleaving after aspartic acid residues.

Given the presence of multiple potential cleavage sites, this peptide could be a substrate for a protease with broad specificity or one that has not been extensively characterized. The specific cleavage event is the trigger for the fluorescence signal, making the identification of the interacting protease crucial for the interpretation of assay results.

Quantitative Data and Spectral Properties

The efficiency of the Dabcyl-Edans FRET pair is rooted in their spectral properties. There is a significant overlap between the emission spectrum of Edans (the donor) and the absorption spectrum of Dabcyl (the acceptor).[7] This spectral overlap is a fundamental requirement for efficient FRET to occur.[7][8]

| Parameter | Edans (Donor) | Dabcyl (Acceptor/Quencher) | Reference |

| Excitation Maximum (λex) | ~336-341 nm | Not Applicable (Quencher) | [1][2][9][10] |

| Emission Maximum (λem) | ~471-496 nm | Not Applicable (Quencher) | [1][7][11] |

| Absorption Maximum (λabs) | ~336 nm | ~453-472 nm | [1][2][9][10] |

| Extinction Coefficient (ε) | Not specified | High (contributes to quenching efficiency) | [7] |

| Quenching Efficiency | >95% in close proximity | Not Applicable | [1] |

Experimental Protocols

The following provides a generalized experimental protocol for using a Dabcyl-peptide-Edans FRET substrate to measure protease activity. Specific concentrations and incubation times will need to be optimized for the particular enzyme and experimental conditions.

A. Materials:

-

This compound substrate

-

Purified protease of interest

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 7.5; buffer composition should be optimized for the specific protease)

-

Protease inhibitor (for control experiments)

-

96-well black microplate

-

Fluorescence microplate reader

B. Method:

-

Substrate Preparation: Dissolve the this compound peptide in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution in the assay buffer to the desired final concentrations.

-

Enzyme Preparation: Prepare serial dilutions of the purified protease in the assay buffer.

-

Assay Setup:

-

In a 96-well black microplate, add the diluted enzyme solutions to the wells.

-

Include negative control wells containing only the assay buffer.

-

Include inhibitor control wells by pre-incubating the enzyme with a specific inhibitor before adding the substrate.

-

-

Initiation of Reaction: Add the diluted this compound substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well should be consistent.

-

Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader.

-

Set the excitation wavelength to ~340 nm and the emission wavelength to ~490 nm.

-

Monitor the increase in fluorescence intensity over time. Kinetic readings are often preferred to determine the initial reaction velocity.

-

-

Data Analysis:

-

Subtract the background fluorescence from the negative control wells.

-

Plot the fluorescence intensity versus time to obtain the reaction rate.

-

For inhibitor studies, calculate the percentage of inhibition compared to the uninhibited control.

-

Enzyme kinetic parameters, such as Km and Vmax, can be determined by measuring the initial reaction rates at various substrate concentrations.

-

Visualizations

The following diagrams illustrate the core concepts of the this compound fluorescence mechanism and a typical experimental workflow.

Caption: FRET mechanism of the this compound probe.

Caption: A typical experimental workflow for a FRET-based protease assay.

References

- 1. Proteasomal cleavage prediction database - SB-PEPTIDE [sb-peptide.com]

- 2. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 3. MEROPS - the Peptidase Database [ebi.ac.uk]

- 4. Procleave: Predicting Protease-specific Substrate Cleavage Sites by Combining Sequence and Structural Information - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Expasy - PeptideCutter [web.expasy.org]

- 7. PeptideCutter -- protein cleavage sites prediction tool | HSLS [hsls.pitt.edu]

- 8. Item - PROSPER protease substrates and cleavage site data - Monash University - Figshare [bridges.monash.edu]

- 9. MEROPS [sanger.ac.uk]

- 10. Tools [aps.unmc.edu]

- 11. peakproteins.com [peakproteins.com]

Dabcyl-AGHDAHASET-Edans as a FRET Substrate for Bacterial Signal Peptidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Förster Resonance Energy Transfer (FRET) substrate, Dabcyl-AGHDAHASET-Edans, for the specific detection of bacterial type I signal peptidase (SPase I) activity. This guide is intended for researchers in academia and industry, particularly those involved in antimicrobial drug discovery and the study of bacterial protein secretion. Herein, we detail the characteristics of this substrate, provide comprehensive experimental protocols for its use, and present available quantitative data.

Introduction to Bacterial Signal Peptidase and FRET-based Assays

Bacterial type I signal peptidases are essential membrane-bound serine proteases that play a crucial role in the protein secretion pathway of many bacteria. They are responsible for cleaving the N-terminal signal peptides from pre-proteins as they are translocated across the cell membrane. This process is vital for bacterial viability, motility, and virulence, making SPase I an attractive target for the development of novel antibacterial agents.

Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique used to measure the distance between two fluorophores. In the context of protease activity assays, a peptide substrate is synthesized with a FRET donor and acceptor pair at opposite ends of the cleavage site. When the peptide is intact, the close proximity of the donor and acceptor allows for efficient energy transfer, resulting in quenching of the donor's fluorescence. Upon cleavage of the peptide by a protease, the donor and acceptor are separated, leading to an increase in the donor's fluorescence emission. This change in fluorescence can be monitored in real-time to determine enzymatic activity.

The this compound substrate is a specifically designed FRET probe for bacterial SPase I. It incorporates the fluorophore Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) as the donor and the quencher Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid) as the acceptor. The peptide sequence, AGHDAHASET, is derived from the C-terminal region of the pre-SceD protein of Staphylococcus epidermidis, containing a native cleavage site for SPase I.

Substrate Characteristics

A summary of the key characteristics of the this compound FRET substrate is provided in the table below.

| Property | Value | Reference |

| Full Sequence | Dabcyl-Ala-Gly-His-Asp-Ala-His-Ala-Ser-Glu-Thr-Edans | [1] |

| Molecular Formula | C₆₆H₈₄N₁₉O₂₁S | [1] |

| Molecular Weight | 1494.6 g/mol | [1] |

| Fluorophore (Donor) | Edans | [2] |

| Quencher (Acceptor) | Dabcyl | [2] |

| Excitation Wavelength (λex) | 340 nm | [1] |

| Emission Wavelength (λem) | 490 nm | [1] |

| Purity (typical) | ≥95% (by HPLC) | [1] |

| Storage Conditions | -20°C, protected from light | [1] |

Quantitative Data: Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| S. aureus SpsB | Fluorogenic peptide | 16.5 | 8.73 | 5.29 x 10⁵ | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this FRET peptide is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. While a detailed, step-by-step protocol for this specific sequence is not publicly available, the general procedure is as follows:

-

Resin Preparation: A rink amide resin pre-loaded with an Edans derivative is typically used as the solid support.

-

Fmoc Deprotection: The Fmoc protecting group on the terminal amino acid is removed using a solution of piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the growing peptide chain. This step is repeated for each amino acid in the sequence (Thr, Glu, Ser, Ala, His, Ala, Asp, His, Gly, Ala).

-

Dabcyl Coupling: After the final amino acid is coupled and deprotected, Dabcyl-succinimidyl ester is coupled to the N-terminus.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and various scavengers.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its identity and by analytical HPLC to determine its purity.

Bacterial Signal Peptidase FRET Assay

This protocol is adapted from the methods described for the evaluation of Staphylococcus epidermidis type I signal peptidase inhibitors.[3]

Materials:

-

Purified bacterial type I signal peptidase

-

This compound substrate stock solution (e.g., 1 mM in DMSO)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.5% (v/v) Triton X-100

-

Test compounds (for inhibitor screening) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microtiter plates

-

Fluorescence plate reader capable of excitation at ~340 nm and emission detection at ~490 nm

Procedure:

-

Prepare Reagents: Dilute the purified signal peptidase and the this compound substrate to the desired working concentrations in the Assay Buffer. The final substrate concentration is typically in the low micromolar range.

-

Reaction Setup: In each well of the 96-well plate, add the following in order:

-

Assay Buffer

-

Test compound or vehicle control (for inhibitor screening)

-

Signal peptidase solution

-

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the enzyme and any potential inhibitors to equilibrate.

-

Initiate Reaction: Add the this compound substrate solution to each well to initiate the enzymatic reaction.

-

Fluorescence Monitoring: Immediately place the plate in the fluorescence plate reader, pre-warmed to 37°C. Monitor the increase in fluorescence intensity at 490 nm (with excitation at 340 nm) over time. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for a duration sufficient to establish a linear reaction rate (typically 15-60 minutes).

-

Data Analysis:

-

For enzyme activity determination, calculate the initial reaction velocity (v₀) from the linear phase of the fluorescence increase over time.

-

For inhibitor screening, compare the reaction rates in the presence of test compounds to the vehicle control to determine the percentage of inhibition. IC₅₀ values can be calculated by fitting the dose-response data to a suitable equation.

-

Visualizations

FRET Mechanism of this compound

References

Principle of FRET Assay Using Dabcyl and Edans Pair: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of Förster Resonance Energy Transfer (FRET) assays utilizing the Dabcyl and Edans fluorophore-quencher pair. This pairing has become a cornerstone in various biochemical assays, particularly for monitoring enzymatic activity, due to its reliable performance and well-characterized properties.

Core Principles of FRET with Dabcyl and Edans

Förster Resonance Energy Transfer is a non-radiative energy transfer mechanism between two chromophores, a donor fluorophore and an acceptor molecule (quencher), when they are in close proximity (typically 10-100 Å).[1][2][3] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, decaying as the sixth power of the distance separating them.[4]

In the context of a Dabcyl-Edans FRET assay, the fundamental principle revolves around the quenching of the Edans fluorophore's emission by the Dabcyl quencher.

-

Donor (Fluorophore): Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) is excited by light at a specific wavelength and, in the absence of a quencher, will emit light at a longer wavelength.

-

Acceptor (Quencher): Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) is a non-fluorescent chromophore, often referred to as a "dark quencher." Its absorption spectrum significantly overlaps with the emission spectrum of Edans.[3][5]

When Edans and Dabcyl are in close proximity, the energy from the excited Edans molecule is transferred to the Dabcyl molecule, which then dissipates this energy as heat rather than light.[4] This results in a significant reduction, or quenching, of the fluorescence signal from Edans. If the distance between Edans and Dabcyl increases beyond the Förster distance (the distance at which FRET efficiency is 50%), the energy transfer becomes inefficient, and the fluorescence of Edans is restored.[6] This distance-dependent relationship is the basis for designing FRET-based assays.

Quantitative Data and Spectral Properties

The effectiveness of the Dabcyl-Edans pair is rooted in their favorable spectral properties. The emission spectrum of Edans has a significant overlap with the absorption spectrum of Dabcyl, which is a prerequisite for efficient FRET.[3][5]

| Parameter | Edans (Donor) | Dabcyl (Acceptor/Quencher) | Reference(s) |

| Excitation Maximum (λex) | ~335-341 nm | ~453-473 nm | [3][4][6] |

| Emission Maximum (λem) | ~471-496 nm | Non-fluorescent | [3][4][5] |

| Molar Extinction Coefficient (ε) | ~5,400 M⁻¹cm⁻¹ at 336 nm | High, contributing to efficiency | [7] |

| Fluorescence Quantum Yield (ΦF) | ~0.13 | N/A | [7] |

| Förster Distance (R₀) | \multicolumn{2}{c | }{~30-41 Å (3.0-4.1 nm)} | [6][8] |

| Typical Fluorescence Enhancement | \multicolumn{2}{c | }{Up to 40-fold upon cleavage} | [8] |

| Quenching Efficiency | \multicolumn{2}{c | }{>95% in intact substrates} | [4] |

Experimental Design and Workflow

A common application of the Dabcyl-Edans FRET pair is in the development of assays to measure protease activity. In this setup, a peptide substrate containing the specific cleavage sequence for the protease of interest is synthesized. The Edans molecule is typically attached to one end of the peptide, and the Dabcyl molecule to the other.

References

- 1. Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates: Thermolysin-Like Protease from Geobacillus stearothermophilus as a Test Case - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIV Protease FRET Substrate I - 1 mg [anaspec.com]

- 3. mdpi.com [mdpi.com]

- 4. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - KG [thermofisher.com]

- 5. eurogentec.com [eurogentec.com]

- 6. A sensitive high throughput screening method for identifying small molecule stimulators of the core particle of the proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifetein.com [lifetein.com]

An In-Depth Technical Guide on the Substrate Specificity of Dabcyl-AGHDAHASET-Edans

For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate Dabcyl-AGHDAHASET-Edans, with a primary focus on its specificity for bacterial Type I Signal Peptidase (SPase I). This substrate, derived from the C-terminal region of the pre-SceD protein of Staphylococcus epidermidis, serves as a valuable tool for the in vitro characterization of SPase I activity and the screening of potential inhibitors. Its utility is rooted in the principle of Fluorescence Resonance Energy Transfer (FRET), where the cleavage of the peptide by SPase I results in a measurable increase in fluorescence. This guide details the substrate's biological context, summarizes available quantitative data, provides a generalized experimental protocol for its use, and illustrates the key processes with diagrams.

Introduction to this compound

This compound is a synthetic peptide modified with a fluorophore (Edans) and a quencher (Dabcyl) at its termini. The peptide sequence, AGHDAHASET, is derived from the signal peptide cleavage site of the pre-SceD protein from Staphylococcus epidermidis. The cleavage of this substrate occurs at the Alanine-Serine (A-S) bond. In its intact form, the close proximity of the Dabcyl quencher to the Edans fluorophore results in the quenching of fluorescence. Upon enzymatic cleavage by a protease, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence intensity. This property makes it a sensitive substrate for continuous monitoring of enzyme activity.

Substrate Specificity and Biological Context

The primary enzyme target for this compound is Type I Signal Peptidase (SPase I) , a crucial bacterial enzyme responsible for the cleavage of signal peptides from pre-proteins during their translocation across the cell membrane. This process is essential for the maturation and proper localization of a vast number of secreted and membrane-bound proteins.

The sequence of this substrate is specifically derived from the pre-SceD protein of Staphylococcus epidermidis. SceD is an autolysin that plays a significant role in cell wall metabolism and is implicated in bacterial colonization and biofilm formation. The signal peptide of pre-SceD directs its transport across the bacterial cell membrane, where SPase I cleaves it to release the mature, functional SceD protein. Therefore, this compound mimics a natural substrate for S. epidermidis SPase I.

While primarily designed for S. epidermidis SPase I, studies have shown that this substrate can also be cleaved by SPase I from other bacteria, such as Staphylococcus aureus.[1][2] This cross-reactivity is due to the conserved nature of the substrate recognition sites in bacterial SPase I, which typically recognize a consensus sequence, often an "Ala-X-Ala" motif, at the C-terminus of the signal peptide.

Quantitative Data

Currently, specific kinetic parameters such as Km and kcat for the cleavage of this compound by various Type I Signal Peptidases are not extensively reported in publicly available literature. However, the substrate has been successfully utilized in inhibitor screening studies, which inherently rely on its consistent and measurable cleavage.

One study reported an IC50 value for a known SPase I inhibitor, MD3, against recombinant LepB (an E. coli SPase I) using this substrate, demonstrating its utility in quantifying enzyme inhibition.[1]

Table 1: Reported Inhibition Data for this compound Cleavage

| Enzyme Source | Inhibitor | IC50 (µM) | Reference |

| Recombinant E. coli LepB | MD3 | 11.9 | [1] |

The absence of comprehensive kinetic data in the public domain highlights an opportunity for further research to fully characterize the interaction of this substrate with a broader range of bacterial SPases.

Experimental Protocols

The following provides a generalized protocol for a fluorometric assay using this compound to measure Type I Signal Peptidase activity. This protocol should be optimized for the specific enzyme and experimental conditions.

Materials:

-

This compound substrate

-

Purified Type I Signal Peptidase (e.g., recombinant SpsB from S. epidermidis or LepB from E. coli)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing a non-ionic detergent such as 0.05% (v/v) Triton X-100 (to maintain the solubility and activity of the membrane-associated enzyme)

-

Inhibitor stock solution (if applicable)

-

DMSO (for dissolving substrate and inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader with excitation at ~340 nm and emission at ~490 nm

Procedure:

-

Substrate Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 1 mM). Further dilute the stock solution in Assay Buffer to the desired final working concentration (typically in the low micromolar range).

-

Enzyme Preparation: Dilute the purified SPase I to the desired concentration in pre-chilled Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Assay Setup:

-

Add Assay Buffer to each well of the 96-well plate.

-

For inhibitor studies, add the desired concentration of the inhibitor dissolved in DMSO. Include a DMSO-only control.

-

Add the diluted enzyme solution to each well.

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the enzyme and inhibitor to equilibrate.

-

-

Initiation of Reaction: Add the this compound substrate solution to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes). Use an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 490 nm.

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each reaction.

-

The initial rate of the reaction is determined from the slope of the linear portion of the curve.

-

For inhibitor studies, calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Mandatory Visualizations

Caption: Enzymatic cleavage of this compound by Type I Signal Peptidase.

References

Bacterial Type I Signal Peptidase (SPase I): A Core Component of Protein Secretion and a Key Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacterial type I signal peptidase (SPase I) is an essential membrane-bound serine protease that plays a critical role in the protein secretion pathways of most bacteria. By cleaving the N-terminal signal peptides from preproteins, SPase I facilitates their release from the cytoplasmic membrane, enabling their transport to the periplasm, outer membrane, or the extracellular space. This function is vital for bacterial viability, pathogenesis, and interaction with the environment. The enzyme's conserved nature and its extracytoplasmic active site make it an attractive target for the development of novel antibiotics. This guide provides a comprehensive overview of SPase I function, its substrates, and the experimental methodologies used to study this crucial enzyme.

Core Function and Mechanism

Bacterial SPase I is a key component of the general secretory (Sec) and twin-arginine translocation (Tat) pathways, the two major systems for protein export across the cytoplasmic membrane.[1][2][3][4] Proteins destined for secretion via these pathways are synthesized with an N-terminal signal peptide that directs them to the translocation machinery.[5][6]

Once the preprotein is translocated across the membrane, SPase I catalyzes the cleavage of the signal peptide, releasing the mature protein.[7][8][9] This proteolytic event is the final step in the translocation process for many secreted proteins.[4] Inhibition of SPase I leads to the accumulation of unprocessed preproteins in the cytoplasmic membrane, disrupting membrane integrity and ultimately causing cell death.[2][3]

The catalytic mechanism of bacterial SPase I is distinct from that of many other serine proteases. It utilizes a Ser/Lys catalytic dyad instead of the classical Ser/His/Asp triad.[7][10] In Escherichia coli, the active site involves Serine 90 as the nucleophile and Lysine 145 as the general base that activates the serine residue for nucleophilic attack on the peptide bond of the substrate.[3][10]

Substrate Recognition and Specificity

SPase I recognizes and cleaves a specific site at the C-terminus of the signal peptide. The substrate specificity is largely determined by the amino acid sequence at and around the cleavage site. A widely recognized consensus motif for SPase I cleavage is the "Ala-X-Ala" (AXA) sequence, where "X" can be any amino acid.[1][11] The residues at the -1 and -3 positions (relative to the cleavage site) are critical for recognition and are typically small, neutral amino acids such as alanine, glycine, serine, or cysteine.[3][12]

While the AXA motif is common, variations exist across different bacterial species and even among different substrates within the same organism.[13] The residues in the early mature region of the preprotein (positions +1 and beyond) can also influence the efficiency of cleavage.[11]

The interaction between SPase I and its substrates is a dynamic process. The enzyme possesses distinct substrate-binding pockets, termed S1 and S3, which accommodate the -1 and -3 residues of the signal peptide, respectively.[3] Computational modeling suggests the existence of additional subsites that interact with a more extended region of the substrate, from -7 to +6.[3][12]

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway: SPase I in the General Secretory (Sec) Pathway

Caption: SPase I-mediated protein secretion via the Sec pathway.

Experimental Workflow: FRET-based SPase I Inhibition Assay

Caption: Workflow for an SPase I inhibition assay using FRET.

Quantitative Data Summary

The following tables summarize key quantitative data related to SPase I substrates and inhibitors. This information is crucial for designing experiments and for the development of new therapeutic agents.

Table 1: Kinetic Parameters of E. coli SPase I for Various Substrates

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Cytochrome b(5) precursor | 50 | 11 | 2.2 x 105 | [7] |

| K(5)-L(10)-Y(NO2)FSASALA∼KIK(Abz)-NH2 | - | - | 2.5 x 106 | [1] |

| pro-OmpA-nuclease A fusion | ~16.7 | ~22 | 1.3 x 106 | [7] |

| Pentapeptide (Ala-Leu-Ala-Lys-Ile) | - | - | Several hundred-fold lower than in vivo | [14] |

| Nonapeptide (-7 to +2 of pro-MBP) | - | - | 900-fold higher than longer peptide | [14] |

Note: Kinetic parameters can vary depending on the specific assay conditions, such as detergent concentration.[1]

Table 2: Inhibitory Activity against SPase I

| Inhibitor | Target Organism/Enzyme | IC50 (µM) | MIC (µg/mL) | Reference |

| Arylomycin A2 | S. aureus SpsB | 0.09 | - | [3] |

| Arylomycin C16 | S. epidermidis | - | 0.25 | [3] |

| Peptide 08 (TWAAIE) | E. coli LepB | 446 (µg/mL) | >1 (mg/mL) | [5] |

| Peptide 09 (VGGGTWAAIE) | E. coli LepB | 761 (µg/mL) | >1 (mg/mL) | [5] |

| Peptide 10 (GGTWAAIE) | E. coli LepB | 389 (µg/mL) | >1 (mg/mL) | [5] |

| Peptide 11 (AAFE) | S. aureus | - | 1 (mg/mL) | [5] |

Note: IC50 and MIC values are highly dependent on the specific strain and experimental conditions.[6]

Table 3: Substrate Binding Affinities

| Substrate/Ligand | SPase I Source | Apparent KD (M) | Method | Reference |

| Purified preproteins | Bacterial | 10-7 - 10-8 | Surface Plasmon Resonance | [10][15] |

| TasA-MBP-P2' cleavage site peptide | E. coli LepB | Higher on-rate, lower off-rate than MBP wt | Surface Plasmon Resonance | [5] |

Detailed Experimental Protocols

Purification of Recombinant Bacterial SPase I

This protocol describes the general steps for obtaining purified, active SPase I, often as a truncated, soluble form for easier handling in in vitro assays.[3]

1. Gene Cloning and Expression Vector Construction:

- Amplify the gene encoding the desired SPase I (e.g., lepB from E. coli) using PCR. Often, a truncated version lacking the transmembrane domains (e.g., Δ2-75) is used to produce a soluble, active enzyme.[3]

- Clone the amplified gene into a suitable expression vector, such as a pET vector with an N-terminal His-tag for affinity purification.

2. Protein Expression:

- Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Grow the bacterial culture in appropriate media (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

- Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5-1 mM) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

3. Cell Lysis and Extraction:

- Harvest the cells by centrifugation.

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).

- Lyse the cells by sonication or using a French press.

- Clarify the lysate by centrifugation to remove cell debris.

4. Affinity Chromatography:

- Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

- Wash the column with wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.

- Elute the His-tagged SPase I with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).

5. Further Purification (Optional):

- For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other contaminants.

- Dialyze the purified protein into a suitable storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

6. Protein Characterization:

- Assess the purity of the protein by SDS-PAGE.

- Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).

- Confirm the activity of the purified enzyme using an in vitro activity assay (see below).

In Vitro SPase I Activity Assay using a FRET-based Substrate

This protocol describes a continuous, fluorescence-based assay to measure SPase I activity and screen for inhibitors.[5][16]

1. Reagents and Materials:

- Purified, active SPase I.

- FRET-based peptide substrate (e.g., Dabcyl-DAPPAKAA-Edans), where cleavage separates the quencher (Dabcyl) from the fluorophore (Edans), resulting in an increase in fluorescence.[5]

- Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.05% Triton X-100).

- Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO).

- 96-well black microplate.

- Fluorescence plate reader capable of kinetic measurements.

2. Assay Procedure:

- Prepare serial dilutions of the test compounds in the assay buffer.

- In the wells of the microplate, add a fixed concentration of purified SPase I.

- Add the diluted test compounds or vehicle control (e.g., DMSO) to the wells.

- Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15-30 minutes) at room temperature.

- Initiate the enzymatic reaction by adding the FRET substrate to all wells.

- Immediately place the plate in the fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

3. Data Analysis:

- For each well, determine the initial reaction rate (velocity) from the linear portion of the fluorescence versus time plot.

- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

- Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.[17]

Substrate Cleavage Analysis by MALDI-TOF Mass Spectrometry

This protocol allows for the precise identification of the cleavage site of a given substrate by SPase I.

1. In Vitro Cleavage Reaction:

- Incubate the purified substrate (a preprotein or a synthetic peptide) with purified SPase I in a suitable reaction buffer.

- Include a control reaction without the enzyme.

- Allow the reaction to proceed for a sufficient time to achieve significant cleavage.

- Stop the reaction, for example, by adding a denaturing agent or by rapid freezing.

2. Sample Preparation for MALDI-TOF MS:

- Desalt and concentrate the reaction products using a suitable method (e.g., ZipTip).

- Mix the desalted sample with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).

- Spot the mixture onto a MALDI target plate and allow it to dry.

3. MALDI-TOF Mass Spectrometry Analysis:

- Acquire the mass spectrum of the sample in the appropriate mass range.

- Compare the mass spectrum of the reaction with SPase I to the control reaction without the enzyme.

- Identify the masses of the cleavage products (the mature protein/peptide and the signal peptide).

- The masses of the cleavage products can be used to deduce the exact cleavage site within the substrate sequence.

Conclusion and Future Directions

Bacterial type I signal peptidase remains a critical enzyme for bacterial survival and a promising target for the development of new antibacterial agents. A thorough understanding of its function, substrate specificity, and catalytic mechanism is essential for the rational design of potent and selective inhibitors. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this important enzyme. Future research will likely focus on the structural elucidation of SPase I in complex with its natural substrates, the discovery of novel inhibitor scaffolds with improved pharmacological properties, and a deeper understanding of the role of SPase I in the context of bacterial infection and antibiotic resistance.

References

- 1. Kinetic and mechanistic studies of signal peptidase I from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experimental proof for a signal peptidase I like activity in Mycoplasma pneumoniae, but absence of a gene encoding a conserved bacterial type I SPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signal peptidase I: Cleaving the way to mature proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signal peptide prediction based on analysis of experimentally verified cleavage sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New Perspectives on Escherichia coli Signal Peptidase I Substrate Specificity: Investigating Why the TasA Cleavage Site Is Incompatible with LepB Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The inhibition of type I bacterial signal peptidase: biological consequences and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The chemistry and enzymology of the type I signal peptidases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sfu.ca [sfu.ca]

- 10. researchgate.net [researchgate.net]

- 11. DSpace [research-repository.griffith.edu.au]

- 12. Modeling Escherichia coli signal peptidase complex with bound substrate: determinants in the mature peptide influencing signal peptide cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Minimum substrate sequence for signal peptidase I of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Analysis of type I signal peptidase affinity and specificity for preprotein substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activity based fingerprinting of proteases using FRET peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A High-Throughput FRET-Based Assay for Bacterial Type I Signal Peptidase

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial type I signal peptidase (SPase I) is a membrane-bound serine protease essential for the viability of many bacteria.[1][2] It plays a critical role in the final step of the general protein secretion pathway by cleaving the N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane.[3][4] This process releases the mature proteins to their final destinations. Due to its essential nature and location on the outer leaflet of the cytoplasmic membrane, SPase I is a promising target for the development of novel antibiotics.[1][2] This application note describes a robust and sensitive in vitro assay for monitoring SPase I activity using a custom-designed peptide substrate, Dabcyl-AGHDAHASET-Edans, and Fluorescence Resonance Energy Transfer (FRET).

Principle of the Assay

The assay utilizes a synthetic peptide substrate that incorporates a fluorophore, Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), and a quencher, Dabcyl (4-((4-(dimethylamino)phenyl)azo)benzoic acid).[5] In the intact peptide, the close proximity of Dabcyl to Edans allows for FRET, where the energy from an excited Edans molecule is non-radiatively transferred to the Dabcyl molecule, quenching the fluorescence emission.[5][6]

Bacterial SPase I recognizes and cleaves a specific site within the peptide sequence. This cleavage separates the Edans fluorophore from the Dabcyl quencher.[7] The separation disrupts FRET, leading to a significant increase in the fluorescence intensity of Edans, which can be monitored in real-time. The rate of this fluorescence increase is directly proportional to the enzymatic activity of SPase I, making it suitable for kinetic studies and high-throughput screening of potential inhibitors.[8]

Experimental Protocols

1. Materials and Reagents

-

FRET Substrate: this compound (lyophilized powder).

-

Enzyme: Purified, recombinant bacterial type I signal peptidase (e.g., E. coli SPase I/LepB).

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.1% (v/v) Triton X-100.

-

Inhibitor (Optional Control): Known SPase I inhibitor (e.g., Arylomycin or a specific β-lactam).[9][10]

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous.

-

Microplates: Black, flat-bottom, 96-well or 384-well plates (low-binding).

-

Instrumentation: Fluorescence microplate reader capable of kinetic measurements with excitation at ~340 nm and emission at ~490 nm.[6][7]

2. Reagent Preparation

-

FRET Substrate Stock Solution (10 mM): Dissolve the lyophilized this compound substrate in anhydrous DMSO to a final concentration of 10 mM. Mix thoroughly. Store in small aliquots at -20°C, protected from light.

-

Enzyme Stock Solution (1 µM): Prepare a 1 µM stock solution of SPase I in a buffer suitable for long-term storage (e.g., containing 50% glycerol) and store at -80°C.

-

Enzyme Working Solution (e.g., 20 nM): On the day of the experiment, dilute the enzyme stock solution to a 2X working concentration (e.g., 20 nM for a 10 nM final concentration) in Assay Buffer. Keep the diluted enzyme on ice until use.

-

Assay Buffer: Prepare the buffer and ensure it is filtered and equilibrated to the desired reaction temperature (e.g., 37°C).

3. Assay Procedure for Enzyme Kinetics (Determination of Kₘ and Vₘₐₓ)

-

Substrate Dilutions: Prepare a series of 2X substrate dilutions in Assay Buffer from the 10 mM stock. A typical range would be 200 µM down to 0.5 µM to yield final concentrations of 100 µM to 0.25 µM.

-

Plate Setup: Add 50 µL of each 2X substrate dilution to multiple wells of a 96-well black microplate. Include wells with 50 µL of Assay Buffer only for "no substrate" and "no enzyme" controls.

-

Reaction Initiation: Equilibrate the plate to the desired temperature (e.g., 37°C) in the plate reader. To start the reaction, add 50 µL of the 2X enzyme working solution (e.g., 20 nM) to all wells. The final reaction volume will be 100 µL.

-

Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity (Relative Fluorescence Units, RFU) over time (e.g., every 60 seconds for 30-60 minutes). Use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

4. Assay Procedure for Inhibitor Screening (Determination of IC₅₀)

-

Inhibitor Dilutions: Prepare a serial dilution of the test compounds (and control inhibitor) in Assay Buffer containing a fixed concentration of the FRET substrate (2X the final concentration, typically at or below the Kₘ value).

-

Plate Setup: Add 50 µL of the substrate/inhibitor mixture to the appropriate wells. Include "positive control" wells (substrate, no inhibitor) and "negative control" wells (substrate, no enzyme).

-

Pre-incubation: Add 50 µL of the 2X enzyme working solution. If pre-incubation is desired, add the enzyme to the inhibitor dilutions and incubate for a set time (e.g., 15 minutes) at room temperature before adding the substrate to initiate the reaction.

-

Data Acquisition: Monitor fluorescence kinetically as described in the enzyme kinetics protocol.

5. Data Analysis

-

Calculate Reaction Velocity: Determine the initial reaction rate (V₀) from the linear portion of the fluorescence vs. time plot (RFU/min).

-

Enzyme Kinetics: Plot the initial velocity (V₀) against the substrate concentration [S]. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.

-

Inhibitor Screening: Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use a sigmoidal dose-response curve fit to determine the IC₅₀ value.

Data Presentation

Table 1: Recommended Assay Parameters

| Parameter | Recommended Value |

| Enzyme | Bacterial Type I Signal Peptidase |

| Substrate | This compound |

| Final Enzyme Conc. | 5 - 20 nM |

| Final Substrate Conc. | 0.25 - 100 µM (Kinetics) or Kₘ value (Screening) |

| Assay Buffer | 50 mM Tris-HCl, 150 mM NaCl, 0.1% Triton X-100 |

| pH | 8.0 |

| Temperature | 37°C |

| Excitation Wavelength | 340 nm |

| Emission Wavelength | 490 nm |

| Final Volume | 100 µL (96-well plate) |

Table 2: Representative Kinetic Data

Note: These values are representative and should be determined experimentally for each enzyme and substrate batch.

| Parameter | Representative Value |

| Kₘ | 15 - 50 µM |

| Vₘₐₓ | (Varies with enzyme concentration) |

| k꜀ₐₜ/Kₘ | 2.5 x 10⁶ M⁻¹s⁻¹[8] |

Table 3: Representative Inhibitor Data

Note: IC₅₀ values are highly dependent on the specific inhibitor and assay conditions.

| Inhibitor | Class | Representative IC₅₀ |

| Arylomycin Derivative | Lipopeptide[1] | 0.1 - 5 µM |

| Penem Derivative | β-Lactam[10] | 1 - 20 µM |

Visualizations

Caption: Experimental workflow for the SPase I FRET assay.

References

- 1. Bacterial type I signal peptidase inhibitors - Optimized hits from nature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The structure and mechanism of bacterial type I signal peptidases. A novel antibiotic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Signal peptidase I: Cleaving the way to mature proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sfu.ca [sfu.ca]

- 5. lifetein.com [lifetein.com]

- 6. A Simple, Rapid and Sensitive FRET Assay for Botulinum Neurotoxin Serotype B Detection | PLOS One [journals.plos.org]

- 7. Bacterial type I signal Peptidase FRET Substrate - 1 mg [eurogentec.com]

- 8. Kinetic and mechanistic studies of signal peptidase I from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure of a bacterial signal peptidase in complex with a beta-lactam inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring bacterial signal peptidase activity with a fluorogenic substrate.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial signal peptidases are essential enzymes that cleave N-terminal signal peptides from proteins destined for secretion across the cytoplasmic membrane.[1] This process is vital for bacterial viability, making signal peptidases attractive targets for the development of novel antibacterial agents.[1][2][3] Type I signal peptidase (SPase I), for instance, utilizes a serine/lysine catalytic dyad and is the primary signal peptidase in most bacteria.[4] This document provides detailed protocols for measuring the activity of bacterial signal peptidases using fluorogenic substrates, a method well-suited for high-throughput screening (HTS) of potential inhibitors.

The assay principle is based on Fluorescence Resonance Energy Transfer (FRET).[5][6] A synthetic peptide substrate is designed to mimic the natural cleavage site of a preprotein and is labeled with a fluorophore and a quencher. In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. Upon cleavage by the signal peptidase, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This method allows for real-time, continuous monitoring of enzyme activity.[7]

Key Concepts and Signaling Pathway

Bacterial protein secretion is a fundamental process involving the translocation of proteins from the cytoplasm to the extracellular environment or the cell membrane. The general secretory (Sec) pathway is a major route for this process. Proteins targeted to the Sec pathway are synthesized as precursors (preproteins) with an N-terminal signal peptide. This signal peptide directs the preprotein to the Sec translocon complex in the cytoplasmic membrane. After translocation, the signal peptide is cleaved by a signal peptidase, releasing the mature protein.

Experimental Protocols

Materials and Reagents

-

Bacterial Signal Peptidase: Purified recombinant enzyme (e.g., E. coli SPase I [LepB] or S. aureus SpsB).

-

Fluorogenic FRET Peptide Substrate: Custom synthesized or commercially available. For example, a substrate for S. aureus SpsB can be based on the SceD preprotein of Staphylococcus epidermidis.[2] A commercially available general bacterial Type I Signal Peptidase FRET substrate can also be used.[8]

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.5, containing a non-ionic detergent such as 0.1% Triton X-100. The optimal pH for S. aureus SpsB is approximately 8.0.[2]

-

Microplates: Black, flat-bottom 96-well or 384-well plates suitable for fluorescence measurements.

-

Fluorescence Microplate Reader: Capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore/quencher pair.

-

Control Inhibitors: (Optional) Known inhibitors of the target enzyme for assay validation.

-

DMSO: For dissolving compounds in inhibitor screening.

General Experimental Workflow

The following diagram outlines the general workflow for measuring bacterial signal peptidase activity.

Detailed Protocol for a 96-well Plate Assay

-

Compound Plating:

-

For inhibitor screening, add 1 µL of test compounds dissolved in DMSO to the wells of a black 96-well microplate. For control wells, add 1 µL of DMSO.

-

-

Enzyme Preparation and Addition:

-

Prepare a working solution of the bacterial signal peptidase in pre-warmed assay buffer at a 2X final concentration.

-

Add 50 µL of the enzyme solution to each well of the microplate.

-

Mix by gentle shaking and incubate for 10-15 minutes at 37°C to allow for enzyme-inhibitor interaction.

-

-

Substrate Preparation and Reaction Initiation:

-

Prepare a working solution of the fluorogenic FRET peptide substrate in pre-warmed assay buffer at a 2X final concentration.

-

Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well. The final reaction volume will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use excitation and emission wavelengths appropriate for the FRET pair.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each well by fitting the linear portion of the kinetic curve to a straight line.

-

For inhibitor screening, calculate the percent inhibition for each compound relative to the DMSO control.

-

For kinetic characterization, determine the Michaelis-Menten constants (Km and Vmax) by measuring the initial velocities at varying substrate concentrations. The specificity constant (kcat/Km) can then be calculated.

-

Data Presentation

Quantitative data from signal peptidase activity assays should be summarized in clear, structured tables for easy comparison.

Table 1: Kinetic Parameters of S. aureus SpsB with a Fluorogenic Substrate

| Enzyme Form | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Reference |

| Full-length SpsB | 1.85 ± 0.13 x 10³ | ~8.0 | [2] |

| Truncated SpsB | 59.4 ± 6.4 | ~8.0 | [2] |

Table 2: Example Data from an Inhibitor Screening Assay

| Compound ID | Concentration (µM) | Initial Velocity (RFU/min) | % Inhibition |

| DMSO Control | - | 1500 | 0 |

| Inhibitor A | 10 | 150 | 90 |

| Compound B | 10 | 1425 | 5 |

| Compound C | 10 | 750 | 50 |

FRET Substrate Principle

The fluorogenic assay relies on the principle of Fluorescence Resonance Energy Transfer (FRET), where energy is transferred from an excited donor fluorophore to a nearby acceptor quencher molecule without the emission of a photon. This energy transfer is highly dependent on the distance between the donor and quencher.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Enzymatic investigation of the Staphylococcus aureus type I signal peptidase SpsB - implications for the search for novel antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [research-repository.griffith.edu.au]

- 4. sfu.ca [sfu.ca]

- 5. Probing substrate recognition of bacterial lipoprotein signal peptidase using FRET reporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. moleculardepot.com [moleculardepot.com]

Application Note & Protocol: Determination of IC50 Values for Bacterial Type I Signal Peptidase (SPase I) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction Bacterial Type I Signal Peptidase (SPase I) is an essential membrane-bound serine protease that plays a critical role in the protein secretion pathway of bacteria.[1][2] It is responsible for cleaving the N-terminal signal peptides from preproteins as they are translocated across the cytoplasmic membrane.[2][3][4] This cleavage is vital for the release and proper folding of many mature proteins, including numerous virulence factors.[1][4] The essential nature and conservation of SPase I across many bacterial species make it an attractive target for the development of novel antibiotics.[1][5]

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of test compounds against SPase I. The IC50 value is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[6][7] The protocol described here utilizes a robust and high-throughput compatible in vitro assay based on Förster Resonance Energy Transfer (FRET).[8][9][10]

Assay Principle The FRET-based assay continuously monitors SPase I enzymatic activity.[11] It employs a synthetic peptide substrate that mimics the natural cleavage site of a preprotein. This peptide is dually labeled with a FRET pair: a donor fluorophore and a quencher molecule (or an acceptor fluorophore).

When the peptide is intact, the donor and quencher are in close proximity, and the donor's fluorescence is quenched. Upon cleavage of the peptide by SPase I, the donor and quencher are separated, leading to a measurable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the enzyme's activity. By measuring this rate in the presence of varying concentrations of an inhibitor, an IC50 value can be determined.

Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for high-throughput screening (HTS) and dose-response analysis.

1. Materials and Reagents

| Reagent/Material | Supplier | Catalog No. | Comments |

| Purified SPase I Enzyme | In-house or Commercial | - | E.g., from E. coli. Ensure high purity. |

| FRET Peptide Substrate | Commercial | - | Dabcyl-Gln-Ala-Asn-Gly-Ala-Ala-Ser-Lys(5-FAM)-NH2 or similar. |

| Assay Buffer | - | - | 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Triton X-100. |

| Test Inhibitor Compounds | - | - | Dissolved in 100% DMSO. |

| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich | D8418 | ACS reagent grade. |

| 96-well Microplates | Corning | 3603 | Black, flat-bottom, non-binding surface. |

| Fluorescence Plate Reader | - | - | Capable of excitation/emission for the FRET pair (e.g., Ex/Em for 5-FAM: 485/520 nm). |

2. Experimental Workflow

The overall workflow involves preparing reagents, setting up the reaction plate with controls and inhibitor dilutions, initiating the reaction, and measuring the kinetic fluorescence signal to determine enzyme activity and inhibition.

3. Detailed Procedure

Step 3.1: Preparation of Inhibitor Dilution Series

-

Prepare a stock solution of the test inhibitor in 100% DMSO (e.g., 10 mM).

-

Perform a serial dilution of the inhibitor stock in 100% DMSO to create a range of concentrations. A 10-point, 3-fold dilution series is common, starting from 1 mM down to 50 nM, for example.

-

The final concentration of DMSO in the assay well should be kept constant and low (e.g., ≤1%) across all conditions.

Step 3.2: Assay Plate Setup

-

Design the plate layout to include controls and inhibitor dilutions. A typical layout is provided in the table below.

-

Add 1 µL of the appropriate inhibitor dilution or 100% DMSO to each well of a 96-well plate.

Table 1: Example 96-Well Plate Layout for IC50 Determination

| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |

|---|---|---|---|---|---|---|---|---|---|---|---|---|

| A | I-1 | I-1 | I-1 | I-6 | I-6 | I-6 | 100% | 100% | 100% | No E | No E | No E |

| B | I-2 | I-2 | I-2 | I-7 | I-7 | I-7 | 100% | 100% | 100% | No E | No E | No E |

| C | I-3 | I-3 | I-3 | I-8 | I-8 | I-8 | 100% | 100% | 100% | No S | No S | No S |

| D | I-4 | I-4 | I-4 | I-9 | I-9 | I-9 | 100% | 100% | 100% | No S | No S | No S |

| E | I-5 | I-5 | I-5 | I-10 | I-10 | I-10 | 100% | 100% | 100% | - | - | - |

| F | Cpd A | Cpd A | Cpd A | Cpd B | Cpd B | Cpd B | 100% | 100% | 100% | - | - | - |

| G | Cpd A | Cpd A | Cpd A | Cpd B | Cpd B | Cpd B | 100% | 100% | 100% | - | - | - |

| H | Cpd A | Cpd A | Cpd A | Cpd B | Cpd B | Cpd B | 100% | 100% | 100% | - | - | - |

-

I-1 to I-10: Decreasing concentrations of test inhibitor (in triplicate).

-

100%: 100% Activity Control (DMSO only, no inhibitor). Corresponds to 0% inhibition.

-

No E: No Enzyme Control (Substrate + Buffer + DMSO). Background signal.

-

No S: No Substrate Control (Enzyme + Buffer + DMSO).

-

Cpd A/B: Can be used for other compounds or as a positive control inhibitor.

Step 3.3: Reaction and Measurement All additions should be performed carefully to avoid bubbles. Final assay volume is 100 µL.

-

Prepare a master mix of SPase I enzyme in assay buffer. The final enzyme concentration should be determined empirically to ensure the reaction is linear over the measurement period (e.g., 10-50 nM).

-

Add 50 µL of the enzyme solution to each well (except "No E" controls, which receive 50 µL of assay buffer).

-

Mix the plate gently and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Prepare a master mix of the FRET substrate in assay buffer. The final substrate concentration should be at or near its Michaelis-Menten constant (Km) for the enzyme.

-

To initiate the reaction, add 49 µL of the substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (e.g., Ex: 485 nm, Em: 520 nm) every 60 seconds for 30-60 minutes.

Data Analysis and Presentation

1. Calculation of Initial Velocity (V₀)

-

For each well, plot the fluorescence units (RFU) against time (minutes).

-

Determine the initial linear portion of the curve.

-

Calculate the slope of this linear portion using linear regression. The slope represents the initial reaction velocity (V₀) in RFU/min.

2. Calculation of Percent Inhibition

-

Average the V₀ from the "No E" wells to get the background rate (V_background).

-

Average the V₀ from the "100% Activity" (DMSO only) wells to get the uninhibited rate (V_control).

-

For each inhibitor concentration, calculate the percent inhibition using the following formula: % Inhibition = (1 - (V_inhibitor - V_background) / (V_control - V_background)) * 100

Table 2: Example Data for IC50 Determination

| [Inhibitor] (µM) | log[Inhibitor] | Avg. V₀ (RFU/min) | % Inhibition |

|---|---|---|---|

| 100 | 2.00 | 15.6 | 98.2 |

| 33.3 | 1.52 | 28.9 | 95.1 |

| 11.1 | 1.05 | 115.4 | 85.3 |

| 3.70 | 0.57 | 288.5 | 63.3 |

| 1.23 | 0.09 | 450.1 | 42.8 |

| 0.41 | -0.39 | 622.3 | 21.0 |

| 0.14 | -0.86 | 750.8 | 4.8 |

| 0.05 | -1.33 | 788.1 | 0.1 |

| 0 (Control) | - | 788.9 | 0.0 |

| 0 (Background) | - | 5.5 | - |

3. IC50 Determination

-

Plot the Percent Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

-

Fit the data to a non-linear regression model, typically a four-parameter logistic (4PL) equation.[6][12] Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

-

The IC50 is the concentration of inhibitor that produces 50% inhibition. This value is directly calculated by the fitting software (e.g., GraphPad Prism, Origin).

Table 3: Summary of Inhibitor Potency

| Compound ID | IC50 (µM) | 95% Confidence Interval | R² of Curve Fit |

|---|---|---|---|

| Inhibitor X | 1.52 | 1.35 - 1.71 | 0.998 |

| Inhibitor Y | 24.8 | 21.9 - 28.0 | 0.995 |

| Positive Control | 0.08 | 0.07 - 0.09 | 0.999 |

Troubleshooting and Considerations

-

High Background Signal: May indicate substrate instability or autofluorescence from the inhibitor compound. Screen compounds for intrinsic fluorescence before the assay.

-

Non-linear Reaction Progress: This can occur if the substrate is depleted or the enzyme is unstable. Reduce the enzyme concentration or the reaction time.

-

Poor Curve Fit (Low R²): This may result from inaccurate pipetting, inhibitor precipitation at high concentrations, or inappropriate concentration ranges. Ensure proper mixing and solubility of compounds.

-

Assay Artifacts: Some compounds can act as aggregators or interfere with the fluorescence signal. It is advisable to perform counter-screens, such as dynamic light scattering, to identify non-specific inhibitors.[13]

-

Enzyme Concentration: The enzyme concentration should be well below the inhibitor's expected Ki to avoid tight-binding kinetics, which can skew IC50 results.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. sfu.ca [sfu.ca]

- 3. In vitro and in vivo approaches to studying the bacterial signal peptide processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Signal peptidase I: Cleaving the way to mature proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. azurebiosystems.com [azurebiosystems.com]

- 8. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]

- 9. Activity based fingerprinting of proteases using FRET peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FRET-based in vitro assays for the analysis of SUMO protease activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Continuous Enzyme Assay Using Dabcyl-AGHDAHASET-Edans

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for a continuous enzyme assay utilizing the fluorogenic substrate Dabcyl-AGHDAHASET-Edans. This substrate is specifically designed for the sensitive and continuous detection of Type I Signal Peptidase (SPase1) activity. The assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET), offering a powerful tool for studying enzyme kinetics, screening for inhibitors, and investigating the role of SPase1 in bacterial protein secretion.

The peptide sequence AGHDAHASET is derived from the C-terminal region of the pre-SceD protein from Staphylococcus epidermidis, which contains a crucial cleavage site for SPase1.[1][2][3] The peptide is flanked by two moieties: Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), a fluorescent donor, and Dabcyl (4-(4-dimethylaminophenyl)azobenzoic acid), a quenching acceptor. In the intact substrate, the close proximity of Dabcyl to Edans results in the quenching of Edans' fluorescence. Upon enzymatic cleavage of the peptide by SPase1, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This real-time monitoring of fluorescence provides a continuous measure of enzyme activity.

Principle of the Assay

The this compound substrate employs the principle of Fluorescence Resonance Energy Transfer (FRET).

-

Intact Substrate: The Edans fluorophore and the Dabcyl quencher are positioned at opposite ends of the peptide substrate. When the substrate is intact, the energy from the excited Edans molecule is non-radiatively transferred to the nearby Dabcyl molecule, quenching the fluorescence emission of Edans.

-

Enzymatic Cleavage: Type I Signal Peptidase (SPase1) recognizes and cleaves the specific peptide sequence.

-

Fluorescence Signal: Upon cleavage, Edans and Dabcyl diffuse apart, disrupting FRET. The quenching is relieved, and the Edans fluorophore emits light upon excitation, resulting in a detectable and quantifiable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the enzyme's activity.

Materials and Reagents

-

This compound substrate

-

Purified Type I Signal Peptidase (SPase1)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

-

Inhibitors or test compounds

-

96-well or 384-well black microplates

-

Fluorescence microplate reader with excitation at ~340 nm and emission detection at ~490 nm.[1][2][3]

Data Presentation

Quantitative data from the continuous enzyme assay should be summarized for clear interpretation and comparison. The following tables provide templates for presenting typical results.

Table 1: Recommended Assay Component Concentrations

| Component | Stock Concentration | Final Concentration |

| This compound Substrate | 1 mM in DMSO | 1-20 µM |

| Type I Signal Peptidase (SPase1) | 100 µM in buffer | 10-100 nM |

| Assay Buffer | 10X | 1X |

| Test Compound/Inhibitor | Variable | Variable |

Table 2: Example Kinetic Parameters for a Fluorogenic SPase1 Substrate

Note: The following data are illustrative for a generic fluorogenic SPase1 substrate and should be determined experimentally for this compound.

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Example Fluorogenic Peptide Substrate | SPase1 | 15 | 5.2 | 3.5 x 10⁵ |

| This compound | SPase1 | TBD | TBD | TBD |

(TBD: To Be Determined experimentally)

Experimental Protocols

Protocol 1: Determination of Optimal Substrate Concentration

This protocol is to determine the Michaelis-Menten constant (Km) for the this compound substrate.

-

Prepare a series of dilutions of the this compound substrate in assay buffer, ranging from 0.1x to 10x the expected Km.

-

In a 96-well black microplate, add 50 µL of each substrate dilution in triplicate.

-

Add 50 µL of assay buffer to three wells to serve as a blank control.

-

Initiate the reaction by adding 50 µL of a fixed, optimized concentration of SPase1 to all wells (except the blank).

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Monitor the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) over time (e.g., every 60 seconds for 30-60 minutes).

-

Calculate the initial reaction velocity (v₀) for each substrate concentration by determining the slope of the linear portion of the fluorescence versus time plot.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Enzyme Inhibition Assay

This protocol is for screening and characterizing inhibitors of SPase1.

-

Prepare serial dilutions of the test compound or inhibitor in assay buffer.

-

In a 96-well black microplate, add 25 µL of each inhibitor dilution in triplicate.

-

Add 25 µL of assay buffer to control wells (no inhibitor).

-

Add 25 µL of SPase1 solution to all wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 25 µL of the this compound substrate at a concentration equal to or near its Km.

-

Immediately monitor the fluorescence increase as described in Protocol 1.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations

Signaling Pathway: Role of Type I Signal Peptidase in Bacterial Protein Secretion

Caption: Role of SPase1 in the secretion of pre-SceD protein in S. epidermidis.

Experimental Workflow: Continuous Enzyme Assay

Caption: Workflow for a continuous FRET-based enzyme assay.

Logical Relationship: FRET-Based Substrate Cleavage

Caption: Principle of the FRET-based assay for SPase1 activity.

References

Application of Dabcyl-AGHDAHASET-Edans in drug discovery.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabcyl-AGHDAHASET-Edans is a highly specific, internally quenched fluorogenic peptide substrate for the bacterial Type I Signal Peptidase (SPase I). This substrate is an invaluable tool for studying the enzymatic activity of SPase I and for the high-throughput screening (HTS) of potential inhibitors. SPase I is an essential membrane-bound serine protease responsible for the cleavage of N-terminal signal peptides from proteins translocated across the bacterial cytoplasmic membrane via the General Secretory (Sec) and Twin-Arginine Translocation (Tat) pathways.[1][2][3] As this process is critical for bacterial viability and virulence, SPase I has emerged as a promising target for the development of novel antibiotics.[2][4][5]

The peptide sequence, AGHDAHASET, is derived from the C-terminal region of the pre-SceD protein of Staphylococcus epidermidis, containing the natural cleavage site for SPase I.[6] The substrate is labeled with two chromophores: Edans (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid), a fluorescent donor, and Dabcyl (4-((4-(Dimethylamino)phenyl)azo)benzoic acid), a non-fluorescent quencher.

The principle of the assay is based on Förster Resonance Energy Transfer (FRET). In the intact peptide, the close proximity of Dabcyl to Edans results in the quenching of Edans' fluorescence. Upon enzymatic cleavage of the peptide by SPase I, the Edans fluorophore is separated from the Dabcyl quencher, leading to a quantifiable increase in fluorescence intensity. This direct relationship between cleavage and fluorescence allows for real-time monitoring of enzyme activity.

Principle of Detection

The FRET-based detection mechanism provides a sensitive and continuous measure of SPase I activity.

Applications in Drug Discovery

-

Enzyme Kinetics and Characterization: The substrate allows for the determination of key kinetic parameters such as Km and kcat for SPase I, providing insights into enzyme efficiency and substrate specificity.

-

High-Throughput Screening (HTS) for Inhibitors: The simple, robust "mix-and-read" format of the assay is ideal for screening large compound libraries to identify novel inhibitors of SPase I.

-

Mechanism of Inhibition Studies: Confirmed hits from HTS campaigns can be further characterized to determine their mode of inhibition (e.g., competitive, non-competitive) by performing assays at varying substrate concentrations.

-

Structure-Activity Relationship (SAR) Studies: The assay can be used to evaluate the potency of analog compounds during the lead optimization phase of drug development.

Quantitative Data Presentation

The following tables present illustrative data for the characterization of SPase I and the evaluation of potential inhibitors using the this compound substrate.

Note: The following data are for demonstration purposes only and should be determined experimentally.

Table 1: Kinetic Parameters of Type I Signal Peptidase (SPase I)

| Parameter | Value | Unit |

| Km (Michaelis Constant) | 15.5 | µM |

| Vmax (Maximum Velocity) | 120 | RFU/sec |

| kcat (Turnover Number) | 2.5 | s-1 |

| kcat/Km (Catalytic Efficiency) | 1.6 x 105 | M-1s-1 |

Table 2: Inhibition of SPase I by Compound X

| Inhibitor Concentration [nM] | % Inhibition |

| 1 | 8.5 |

| 10 | 25.3 |

| 50 | 48.9 |

| 100 | 65.7 |

| 250 | 82.1 |

| 500 | 91.4 |

| 1000 | 95.8 |

| IC50 | 52.3 |

Experimental Protocols

Protocol 1: Determination of SPase I Kinetic Parameters

This protocol outlines the procedure to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for SPase I.

Materials:

-

This compound substrate stock (1 mM in DMSO)

-

Purified, recombinant bacterial Type I Signal Peptidase (SPase I)

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 0.1% Triton X-100, pH 7.5

-

96-well or 384-well black, flat-bottom microplates

-